![molecular formula C22H17Cl2FN6O2 B2747955 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-48-7](/img/structure/B2747955.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H17Cl2FN6O2 and its molecular weight is 487.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Compounds with a similar structure have been designed as multitarget drugs, combining the antagonistic activity at adenosine receptors with inhibition of monoamine oxidases, showing promise for the treatment of neurodegenerative diseases. These compounds are expected to offer advantages over single-target therapeutics by acting on multiple targets relevant for both symptomatic and disease-modifying treatment of diseases like Parkinson's and Alzheimer's. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have shown potent dual-target-directed antagonistic activity towards A1/A2A adenosine receptors and inhibitory effects on monoamine oxidase B, suggesting their utility in preclinical studies for neurodegenerative disorders (Brunschweiger et al., 2014).
Serotonin Receptor Ligands
New series of derivatives have been explored for their potential as serotonin receptor ligands, displaying significant psychotropic activity. These compounds have been tested for affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for the development of new therapeutic agents with anxiolytic and antidepressant properties. Modifications in the structure have opened possibilities for designing novel serotonin ligands with lower molecular weight and preserved electron systems, indicating a strategy for the development of drugs targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity
Research into purine analogues, such as imidazo[1,2-a]-s-triazine nucleosides, has revealed moderate activity against viruses at non-toxic dosage levels. These findings contribute to the understanding of purine analogues as a promising class of compounds for antiviral drug development. The exploration of such compounds against herpes, rhinovirus, and parainfluenza viruses provides insights into the design of new antiviral agents with improved efficacy and specificity (Kim et al., 1978).
Synthesis and Characterization
The synthetic routes and characterization of benzylic derivatives of triazinones, including studies on molecular structure and optimization of synthesis methods, contribute significantly to the field of medicinal chemistry. These studies not only provide a foundation for the development of new compounds with potential therapeutic applications but also enhance the understanding of structure-activity relationships critical for drug design (Hwang et al., 2017).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN6O2/c1-28-19-18(20(32)29(2)22(28)33)30-11-17(12-6-8-13(23)9-7-12)27-31(21(30)26-19)10-14-15(24)4-3-5-16(14)25/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSLMVWHHXTOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

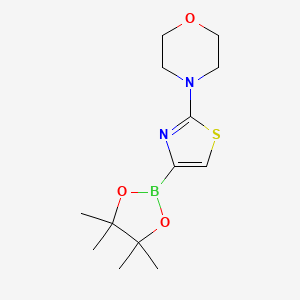
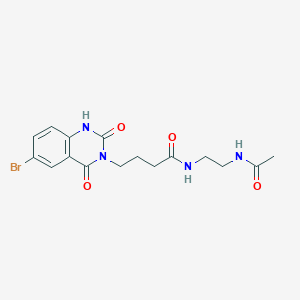


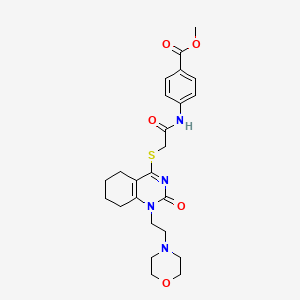
![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
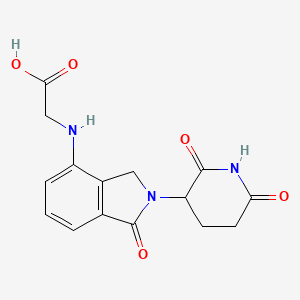
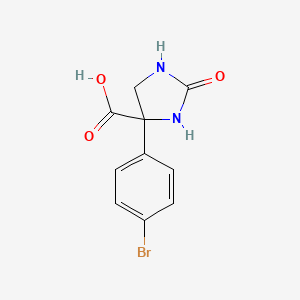
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2747884.png)


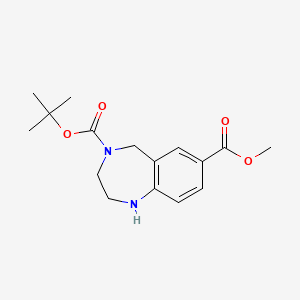
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
